
1-Bromo-3-(4-methoxybutyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(4-methoxybutyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a 4-methoxy-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(4-methoxybutyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-(4-methoxy-butyl)-benzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-(4-methoxybutyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: 3-(4-methoxy-butyl)-phenol, 3-(4-methoxy-butyl)-benzonitrile.
Oxidation: 3-(4-methoxy-butyl)-benzaldehyde, 3-(4-methoxy-butyl)-benzoic acid.
Reduction: 3-(4-methoxy-butyl)-benzene.
Aplicaciones Científicas De Investigación
1-Bromo-3-(4-methoxybutyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel polymers and materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Chemical Biology: Utilized in the study of molecular interactions and pathways in biological systems.
Mecanismo De Acción
The mechanism by which 1-Bromo-3-(4-methoxybutyl)benzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In oxidation reactions, the methoxy group is converted to an aldehyde or carboxylic acid, altering the compound’s chemical properties.
Comparación Con Compuestos Similares
1-Bromo-4-methoxybenzene: Lacks the butyl group, making it less bulky and potentially less reactive in certain reactions.
1-Bromo-3-methylbenzene: Contains a methyl group instead of a methoxy-butyl group, leading to different reactivity and applications.
1-Bromo-3-(4-hydroxy-butyl)-benzene: The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Uniqueness: 1-Bromo-3-(4-methoxybutyl)benzene is unique due to the presence of both a bromine atom and a 4-methoxy-butyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C11H15BrO |
|---|---|
Peso molecular |
243.14 g/mol |
Nombre IUPAC |
1-bromo-3-(4-methoxybutyl)benzene |
InChI |
InChI=1S/C11H15BrO/c1-13-8-3-2-5-10-6-4-7-11(12)9-10/h4,6-7,9H,2-3,5,8H2,1H3 |
Clave InChI |
NJGNSYLUXVJULC-UHFFFAOYSA-N |
SMILES canónico |
COCCCCC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
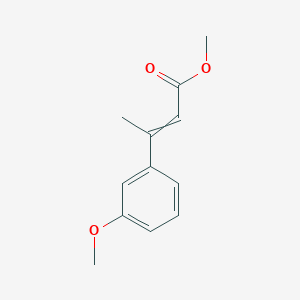
![1-(8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethan-1-one](/img/structure/B8290889.png)

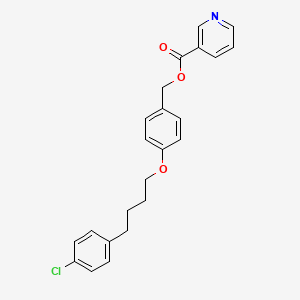
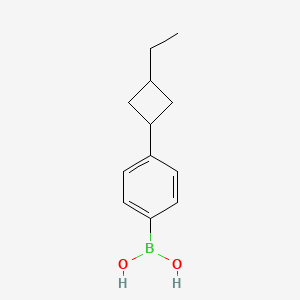


![2-(2-methylpyridin-3-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B8290923.png)
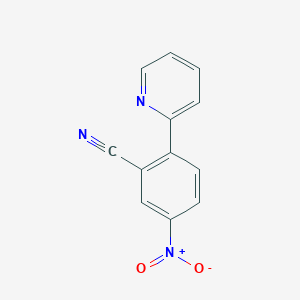


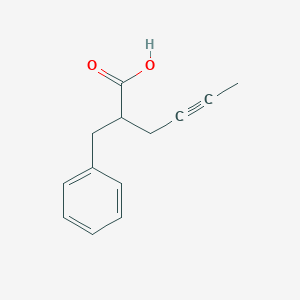

![3-bromo-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B8290967.png)
